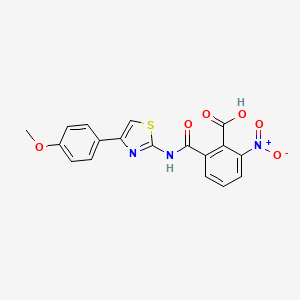

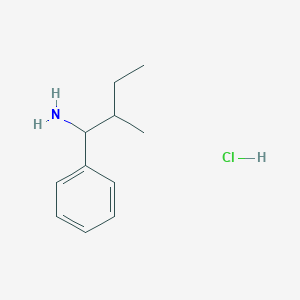

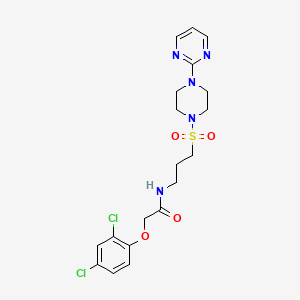

![molecular formula C17H17N3O3S2 B2630826 4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349622-63-5](/img/structure/B2630826.png)

4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a benzimidazole derivative . Benzimidazole derivatives have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The synthesized compounds were evaluated for their anti-inflammatory activity and ulcerogenic liability .Chemical Reactions Analysis

The compound is part of a series of benzimidazole derivatives that have been evaluated as COX-1/COX-2 inhibitors . The exact chemical reactions involving this compound are not specified in the retrieved data.科学的研究の応用

Applications in Cardiac Electrophysiology

The compound has been explored for its potential in cardiac electrophysiological activity. Studies have shown that certain N-substituted imidazolylbenzamides or benzene-sulfonamides, sharing a similar structure with the compound, exhibit potency comparable to known class III agents in in vitro cardiac models. This suggests that the compound may hold promise in the development of new treatments for arrhythmias (Morgan et al., 1990).

Role in Anti-inflammatory Activities

Research has indicated that derivatives of the compound may possess significant anti-inflammatory properties. Compounds derived from a similar base structure were found to exhibit anti-inflammatory activity across certain concentration ranges, further highlighting the compound's potential in medical applications (Lynch et al., 2006).

Use in Corrosion Inhibition

The compound's derivatives have been investigated for their use as corrosion inhibitors. Specifically, certain benzothiazole derivatives were synthesized to study their effectiveness in protecting steel against corrosion in acidic environments. The findings suggest a potential application of these compounds in industrial processes to enhance the longevity of metal components (Hu et al., 2016).

Contributions to Heterocyclic Chemistry

The compound's structure has facilitated the synthesis of various heterocycles, critical in pharmaceutical chemistry. Studies demonstrate the compound's utility as a building block for creating novel heterocycles, which could be integral in the development of new drugs and treatments (Darweesh et al., 2016).

Imaging and Diagnostic Applications

Compounds structurally related to the compound have been synthesized and used as ligands for imaging metabotropic glutamate receptors in the brain. This application is particularly relevant in the field of neurology and can aid in the diagnosis and study of various neurological conditions (Fujinaga et al., 2012).

作用機序

Target of Action

Similar compounds have been shown to inhibit hiv-1 rt and cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) .

Mode of Action

It is suggested that similar compounds exhibit inhibitory action against their targets . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to affect the hiv-1 rt and cox pathways .

Result of Action

Similar compounds have been shown to inhibit their targets, leading to potential therapeutic effects .

将来の方向性

特性

IUPAC Name |

4-(dimethylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(25(3,22)23)10-15(14)24-17/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXJRWPUJKMDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

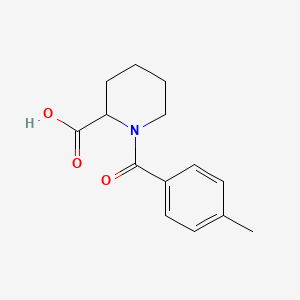

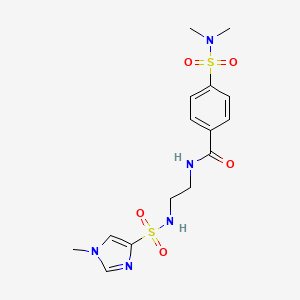

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2630744.png)

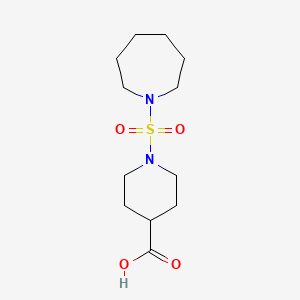

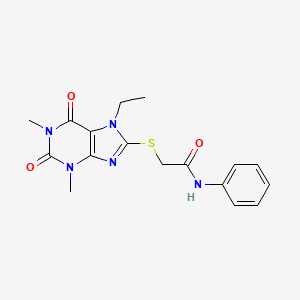

![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)

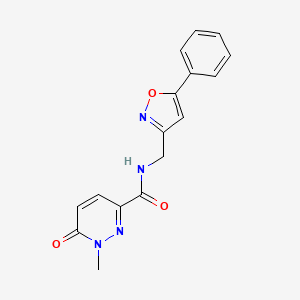

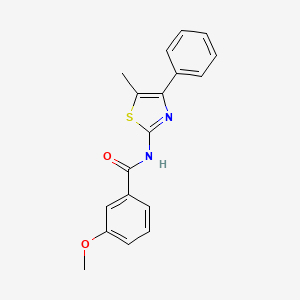

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)

![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)